4-Ethyl-2-heptafluoropropyl-pyrimidine-5-carboxylic acid
Description
4-Ethyl-2-heptafluoropropyl-pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative characterized by a pyrimidine core substituted with an ethyl group at position 4, a heptafluoropropyl (-C₃F₇) group at position 2, and a carboxylic acid (-COOH) at position 5. The heptafluoropropyl group introduces strong electron-withdrawing effects and high lipophilicity, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
CAS No. |
914201-17-5 |
|---|---|
Molecular Formula |
C10H7F7N2O2 |
Molecular Weight |
320.16 g/mol |
IUPAC Name |
4-ethyl-2-(1,1,2,2,3,3,3-heptafluoropropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H7F7N2O2/c1-2-5-4(6(20)21)3-18-7(19-5)8(11,12)9(13,14)10(15,16)17/h3H,2H2,1H3,(H,20,21) |
InChI Key |
KIALXFKXCIMOMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Beta-Keto Ester Intermediate Formation
A critical step in pyrimidine synthesis involves the preparation of beta-keto esters, which serve as precursors for cyclization. For fluorinated derivatives, polyfluoro carboxylic acid anhydrides or chlorides are typically employed.
Proposed Method :
-
Reactants : A polyfluoro carboxylic acid anhydride (e.g., heptafluoropropionic anhydride) and a carboxylic acid chloride (e.g., ethyl 2-chloroacetyl chloride) are combined in the presence of a tertiary amine (e.g., triethylamine or pyridine).
-
Conditions : The reaction is conducted at −10°C to 20°C, followed by quenching with an alcohol (e.g., methanol or ethanol) to form the beta-keto ester intermediate.
Example Reaction :
Advantages :
Saponification to Carboxylic Acid
The final step involves converting the ester intermediate to the carboxylic acid. This is typically achieved via hydrolysis.
Proposed Method :
-
Reactants : The pyrimidine ester is treated with a strong base (e.g., NaOH or KOH) in aqueous ethanol or methanol.
-
Conditions : Refluxing for 2–6 hours ensures complete hydrolysis.
Example Reaction :
Challenges :
Comparative Analysis of Fluorinated Pyrimidine Syntheses
Critical Challenges and Solutions
Regioselectivity in Cyclization
The pyrimidine ring’s substitution pattern depends on amidine reactivity. Strategies include:
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(perfluoropropyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Ethyl-2-(perfluoropropyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(perfluoropropyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can modulate inflammatory responses and provide therapeutic benefits.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents, molecular properties, and applications of 4-Ethyl-2-heptafluoropropyl-pyrimidine-5-carboxylic acid with structurally related compounds:
Key Differences and Implications
Fluorination Effects: The heptafluoropropyl group in the target compound confers exceptional electron-withdrawing properties and chemical stability, distinguishing it from non-fluorinated analogs like 4-isopropyl-2-methyl derivatives. Fluorinated pyrimidines are often explored for antimicrobial or anticancer activity due to enhanced membrane permeability . In contrast, chloro or methyl substituents (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) are simpler but may confer reactivity toward nucleophilic substitution, useful in further functionalization .
Carboxylic Acid vs. Esters are typically intermediates in drug synthesis, offering easier purification and stability during reactions .
Bioactivity and Applications: Dihydropyrimidine (DHPM) analogs with trifluoromethyl groups (e.g., Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate) demonstrate calcium channel modulation and anticancer activity . The target compound’s heptafluoropropyl group may similarly enhance binding to hydrophobic protein pockets. Non-fluorinated analogs like Methyl 4-hydroxypyrimidine-5-carboxylate are structurally similar but lack the bioactivity-enhancing effects of fluorine .
Biological Activity
4-Ethyl-2-heptafluoropropyl-pyrimidine-5-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, characterized by the presence of a pyrimidine ring substituted with an ethyl group and a heptafluoropropyl moiety. The incorporation of fluorinated groups often enhances lipophilicity and metabolic stability, which can influence biological activity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carboxylesterases and cholinesterases, which are critical in neurotransmitter regulation and metabolic processes .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
- Antioxidant Properties : The presence of fluorinated groups may contribute to enhanced antioxidant activity, which can protect cells from oxidative stress .
Biological Activity Overview
Study on Antimicrobial Activity
A study focusing on the antimicrobial properties of this compound reported effective inhibition against N. gonorrhoeae. The minimum inhibitory concentration (MIC) was determined to be 0.9 μg/mL, indicating strong potential as an antimicrobial agent.
Analgesic Effects
In vivo studies demonstrated that this compound exhibited significant analgesic effects in a hot plate test. The analgesic potency was comparable to that of diclofenac at similar dosages, suggesting it could be developed as a new pain management therapy.
Antioxidant and Anticancer Properties
Research highlighted the compound's ability to scavenge free radicals effectively, showcasing its antioxidant capabilities. Additionally, it displayed promising anticancer activity against HeLa cells, showing cytotoxic effects comparable to established chemotherapeutics while exhibiting lower toxicity towards normal human fibroblasts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethyl-2-heptafluoropropyl-pyrimidine-5-carboxylic acid, and how can intermediates be purified?
- Methodology : The compound can be synthesized via multi-step reactions, starting with a pyrimidine ring functionalization. For example, a chloro-substituted pyrimidine intermediate (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) can undergo nucleophilic substitution with heptafluoropropyl groups, followed by hydrolysis to yield the carboxylic acid . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization using solvents like ethanol or acetonitrile.
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodology :
- NMR spectroscopy : H and F NMR confirm substituent positions and fluorinated group integration .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in related ethyl pyrimidine carboxylates .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology :
- Solubility : The carboxylic acid moiety enhances solubility in polar aprotic solvents (e.g., DMSO, methanol), while fluorinated groups reduce aqueous solubility .
- Stability : Stability tests under varying pH (4–9) and temperatures (4°C–25°C) are critical. Degradation is monitored via HPLC, with acidic conditions favoring hydrolysis of ester precursors .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing heptafluoropropyl groups to the pyrimidine ring?
- Methodology :
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency with fluorinated reagents .
- Temperature control : Reactions at 80–100°C minimize side products like dehalogenated byproducts .
- In-situ monitoring : Real-time FTIR or LC-MS tracks intermediate formation to adjust reaction parameters dynamically .
Q. What computational approaches are effective in predicting the compound’s interactions with biological targets?
- Methodology :
- Molecular docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., dihydrofolate reductase) using crystal structures of related pyrimidine analogs .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or spectroscopic data .
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?
- Methodology :
- Assay standardization : Validate protocols using positive controls (e.g., methotrexate for DHFR inhibition) .
- Structural analogs : Compare activity trends with derivatives (e.g., 2-[(4-Chlorobenzyl)sulfanyl]pyrimidines) to identify substituent-specific effects .
Q. What degradation pathways dominate under UV exposure or elevated temperatures?
- Methodology :
- Forced degradation studies : Use HPLC-MS to identify photolytic byproducts (e.g., defluorination or ring-opening products) .
- Kinetic analysis : Arrhenius plots quantify degradation rates at 40–60°C to extrapolate shelf-life .
Q. What is the role of the heptafluoropropyl group in enhancing target selectivity?
- Methodology :
- Hydrophobic interactions : Fluorinated groups improve binding to hydrophobic enzyme pockets, as seen in trifluoromethyl-substituted pyrimidines .
- Electrostatic effects : F NMR probes fluorine’s electron-withdrawing impact on pyrimidine ring electron density .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
